molecular formula C24H23N5O B357277 13-butan-2-yl-17-(3,5-dimethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 848746-12-3

13-butan-2-yl-17-(3,5-dimethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B357277
CAS No.: 848746-12-3
M. Wt: 397.5g/mol
InChI Key: USWYDYFEVUSZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the pyrimido ring and subsequent functionalization to introduce the sec-butyl and dimethylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and sometimes the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its specific combination of functional groups and ring systems, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

848746-12-3

Molecular Formula

C24H23N5O

Molecular Weight

397.5g/mol

IUPAC Name

13-butan-2-yl-17-(3,5-dimethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H23N5O/c1-5-16(4)28-13-25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)17-11-14(2)10-15(3)12-17/h6-13,16H,5H2,1-4H3

InChI Key

USWYDYFEVUSZPD-UHFFFAOYSA-N

SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)C)C

Canonical SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)C)C

Origin of Product

United States

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